Cas no 321998-08-7 ((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine structure
321998-08-7 structure
商品名:(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
CAS番号:321998-08-7
MF:
メガワット:
MDL:MFCD00173115
CID:4646005

(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine 化学的及び物理的性質

名前と識別子

    • (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
    • MDL: MFCD00173115

(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB578421-500mg
2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime; .
321998-08-7
500mg
€678.60 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614360-10mg
(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyl oxime
321998-08-7 98%
10mg
¥872.00 2024-08-02
abcr
AB578421-1g
2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime; .
321998-08-7
1g
€1312.80 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614360-1mg
(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyl oxime
321998-08-7 98%
1mg
¥436.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614360-5mg
(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyl oxime
321998-08-7 98%
5mg
¥672.00 2024-08-02
abcr
AB578421-500 mg
2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime; .
321998-08-7
500MG
€678.60 2023-03-20
A2B Chem LLC
AI69257-5mg
(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
321998-08-7 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI69257-500mg
(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
321998-08-7 >95%
500mg
$720.00 2024-04-20
abcr
AB578421-1 g
2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime; .
321998-08-7
1g
€1,312.80 2023-03-20
A2B Chem LLC
AI69257-1mg
(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
321998-08-7 >95%
1mg
$201.00 2024-04-20

(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine 関連文献

(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amineに関する追加情報

Introduction to (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine and Its Significance in Modern Chemical Biology

Compound with the CAS number 321998-08-7 is a fascinating molecule that has garnered significant attention in the field of chemical biology. The product name, (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine, provides a detailed insight into its structural and functional attributes. This compound belongs to a class of heterocyclic derivatives that have been extensively studied for their potential biological activities. The presence of a nitro group and a methoxyamine moiety in its structure suggests that it may exhibit unique interactions with biological targets, making it a promising candidate for further investigation.

The structural framework of this compound is built around a pyrazole core, which is a well-known scaffold in medicinal chemistry. Pyrazole derivatives are renowned for their versatility and have been explored in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine, particularly the 1,3-dimethyl and 4-nitro substituents on the pyrazole ring, contributes to its distinct chemical properties and biological potential.

In recent years, there has been a surge in research focusing on the development of novel small molecules that can modulate biological pathways. The nitro group in this compound is particularly noteworthy as it can participate in various chemical reactions, including redox processes, which are crucial for understanding its interaction with biological systems. Additionally, the methoxyamine moiety suggests that this compound may have the ability to engage with proteins or enzymes through hydrogen bonding interactions, further enhancing its potential as a bioactive molecule.

One of the most exciting aspects of studying compounds like (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine is the opportunity to explore their mechanisms of action. The combination of computational modeling and experimental validation has become indispensable in deciphering how these molecules interact with their targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided invaluable insights into the binding modes of such compounds, allowing researchers to refine their designs for improved efficacy and selectivity.

The significance of this compound extends beyond its structural features. It represents a testament to the ongoing innovation in synthetic chemistry, where complex molecular architectures are being designed with precision to target specific biological processes. The development of new synthetic methodologies has enabled chemists to access novel derivatives more efficiently, accelerating the pace at which new therapeutic agents are discovered.

In the context of current research trends, there is a growing interest in exploring the potential of heterocyclic compounds as drug candidates. Pyrazole derivatives, in particular, have shown promise in various preclinical studies due to their ability to modulate key signaling pathways involved in disease progression. The nitro group in (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine adds an additional layer of complexity that could be exploited for therapeutic benefit. For instance, the nitro group can be reduced to an amine under certain conditions, potentially leading to novel bioactive species with distinct properties.

The methoxyamine moiety also presents an interesting area for investigation. This functional group can participate in both covalent and non-covalent interactions with biological targets, making it a versatile tool for designing molecules with specific pharmacological profiles. Recent studies have highlighted the importance of amine-based compounds in drug discovery, particularly those that can engage with proteases or kinases involved in critical cellular processes.

The synthesis of this compound involves several key steps that showcase the ingenuity of modern organic chemistry. The construction of the pyrazole ring is a central challenge, requiring precise control over reaction conditions to ensure high yield and purity. Once the pyrazole core is established, functionalization at the 1-position with dimethyl groups and at the 4-position with a nitro group demands careful selection of reagents and catalysts. The introduction of the ethylidene bridge followed by methoxyamination completes the synthesis process.

Once synthesized, characterizing (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine involves a comprehensive suite of analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis are routinely employed to confirm its identity and purity. Additionally, spectroscopic methods such as UV-visible spectroscopy and infrared (IR) spectroscopy provide information about its electronic structure and functional groups.

The biological evaluation of this compound is equally critical. Initial studies often involve screening it against a panel of enzymes or cell lines to assess its activity profiles. If promising results are obtained, further investigations may include mechanistic studies to understand how it exerts its effects at a molecular level. These studies often involve co-crystallization experiments where the compound is crystallized with its target protein to visualize how they interact.

In conclusion, compound CAS number 321998-08-7 represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules. The product name (E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine encapsulates its unique chemical features, which include a pyrazole core substituted with dimethyl groups at position 1 and a nitro group at position 4. The presence of an ethylidene bridge connected to a methoxyamine moiety further enhances its potential as a therapeutic agent.

The ongoing research into this compound highlights the importance of interdisciplinary approaches in chemical biology. By combining synthetic chemistry expertise with advanced biophysical techniques and computational modeling, scientists are able to uncover new insights into drug design principles. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly vital role in developing innovative treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:321998-08-7)(E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine
A1156361
清らかである:99%
はかる:1g
価格 ($):550.0